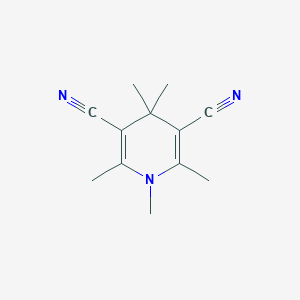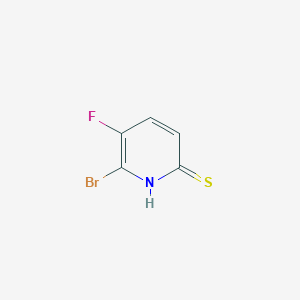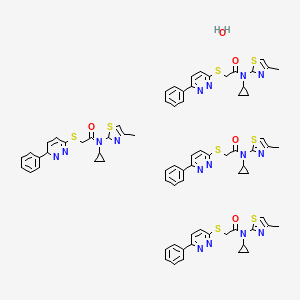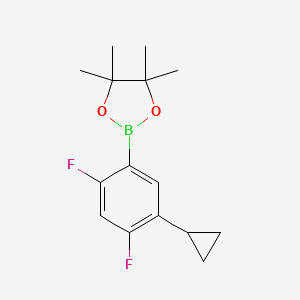
(Z)-3-(2,2-Diphenylhydrazono)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Diphenylhydrazono)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 3-(2,2-Diphenylhydrazono)indolin-2-one consists of an indolin-2-one core with a diphenylhydrazono group attached at the 3-position. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylhydrazono)indolin-2-one typically involves the reaction of indolin-2-one with diphenylhydrazine under specific conditions. One common method includes the use of a Fischer indolization reaction, where aryl hydrazines react with allyloxyketones to form the desired indolin-2-one derivatives . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of 3-(2,2-Diphenylhydrazono)indolin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
3-(2,2-Diphenylhydrazono)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-(2,2-Diphenylhydrazono)indolin-2-one involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit enzymes such as topoisomerase IV, which is essential for DNA replication . This inhibition leads to the disruption of DNA processes, resulting in the compound’s biological effects. Additionally, the compound’s structure allows it to generate reactive species that can cause cellular damage through oxidative stress.
類似化合物との比較
Similar Compounds
Indolin-2-one: A core structure similar to 3-(2,2-Diphenylhydrazono)indolin-2-one but without the diphenylhydrazono group.
Isatin: Another indole derivative with a similar core structure but different functional groups.
3-Hydroxyindolin-2-one: A derivative with a hydroxyl group at the 3-position, exhibiting different biological properties.
Uniqueness
3-(2,2-Diphenylhydrazono)indolin-2-one is unique due to the presence of the diphenylhydrazono group, which imparts specific chemical and biological properties not found in other similar compounds. This unique structure allows for distinct interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C20H15N3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
(3Z)-3-(diphenylhydrazinylidene)-1H-indol-2-one |
InChI |
InChI=1S/C20H15N3O/c24-20-19(17-13-7-8-14-18(17)21-20)22-23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22,24) |
InChIキー |
YTIARQDLTLPRGG-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C\3/C4=CC=CC=C4NC3=O |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=C3C4=CC=CC=C4NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)

![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)



![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)





